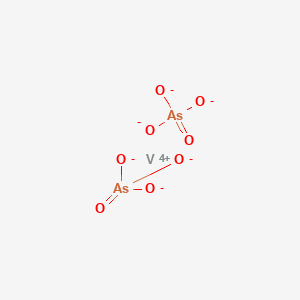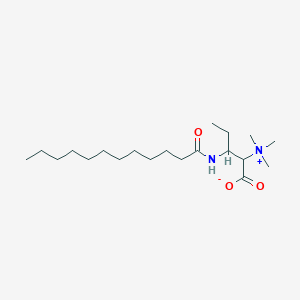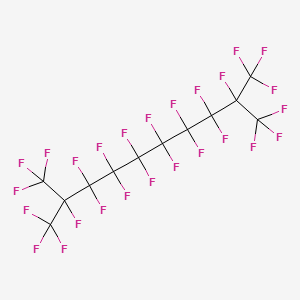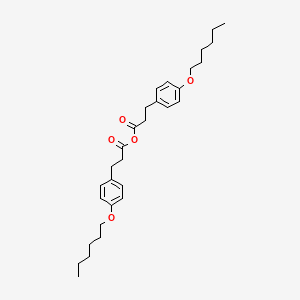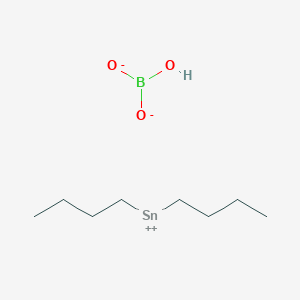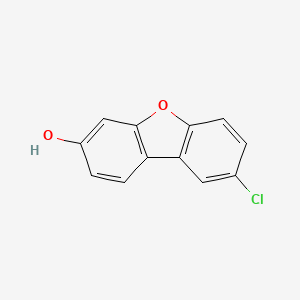
10-Oxo-4-decenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Oxo-4-decenoic acid is a medium-chain unsaturated fatty acid with a ketone functional group at the 10th carbon and a double bond between the 4th and 5th carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Oxo-4-decenoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-decenoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide. Another method includes the use of lipoxygenase and hydroperoxide lyase enzymes to break down linoleic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis due to its high selectivity and environmentally friendly nature. For instance, whole-cell catalytic biosynthesis using Escherichia coli has been employed to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
10-Oxo-4-decenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield 10-hydroxy-4-decenoic acid.
Substitution: The double bond allows for addition reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, hydrogen gas with a palladium catalyst.
Major Products
Oxidation: 10-Oxo-4-decanoic acid.
Reduction: 10-Hydroxy-4-decenoic acid.
Substitution: Various halogenated or hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Known to stimulate mycelial growth in mushrooms and other fungi.
Medicine: Investigated for its antibacterial, antioxidative, and anti-inflammatory properties.
Industry: Utilized in the production of flavoring agents and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Oxo-4-decenoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes and inhibiting essential enzymes . Additionally, it can stimulate the production of enzymes such as laccase in fungi, promoting their growth .
Comparaison Avec Des Composés Similaires
10-Oxo-4-decenoic acid can be compared with other similar compounds, such as:
9-Oxo-2-decenoic acid: Another medium-chain unsaturated fatty acid with a ketone group at the 9th carbon.
10-Hydroxy-2-decenoic acid: A hydroxylated derivative of this compound, known for its antioxidative and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable intermediate in chemical synthesis. Furthermore, its biological activities open up possibilities for its use in medicine and biotechnology.
Propriétés
Numéro CAS |
70994-13-7 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(E)-10-oxodec-4-enoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4,9H,1,3,5-8H2,(H,12,13)/b4-2+ |
Clé InChI |
RMWKFDCOCADQIU-DUXPYHPUSA-N |
SMILES isomérique |
C(CCC=O)C/C=C/CCC(=O)O |
SMILES canonique |
C(CCC=O)CC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


